![molecular formula C5H9ClO3 B125498 Chloromethyl Propyl Carbonate CAS No. 35273-90-6](/img/structure/B125498.png)
Chloromethyl Propyl Carbonate
Overview
Description
Chloromethyl Propyl Carbonate (CAS Number: 35273-90-6) is a chemical compound with the molecular formula C5H9ClO3 . It has a molecular weight of 152.58 g/mol . It is used as an intermediate in the synthesis of Tenofovir, an antiviral medication used to treat chronic hepatitis B and to prevent and treat HIV .
Synthesis Analysis
The synthesis of Chloromethyl Propyl Carbonate involves a method that includes the illumination reaction of dimethyl carbonate and chlorine at 0-5°C, followed by the addition of a catalyst and the reaction of chlorodimethyl carbonate and isopropanol at 70-100°C . The reaction is characterized by low energy consumption, high raw material recycling, and utilization rate .Molecular Structure Analysis
The InChI code for Chloromethyl Propyl Carbonate is1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3
. The Canonical SMILES structure is CCCOC(=O)OCCl
. Chemical Reactions Analysis
Chloromethyl Propyl Carbonate is involved in chloromethylation reactions . Chloromethylation is a key step in the synthesis of many pharmaceuticals and fine chemicals. The reaction involves the addition of a chloromethyl group to an aromatic compound .Physical And Chemical Properties Analysis
Chloromethyl Propyl Carbonate is a liquid at room temperature . It has a topological polar surface area of 35.5 Ų and a complexity of 84.3 .Scientific Research Applications
Pharmaceutical Synthesis
Chloromethyl Propyl Carbonate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of antiviral drugs, particularly those used in the treatment of HIV and hepatitis B. The compound is involved in the esterification processes that enhance the bioavailability of certain medications .
Polymer Production
In the field of polymer chemistry, Chloromethyl Propyl Carbonate serves as a reactive intermediate for modifying the properties of polymers. It is used in the chloromethylation of aromatic compounds, which are key intermediates in creating specialized polymers with desired characteristics for industrial applications .
Environmental Science
Chloromethyl Propyl Carbonate is involved in environmental science research, particularly in the study of microbially induced carbonate precipitation. This process has potential applications in pollution control, soil and subsurface strengthening, and remediation of heavy metal–polluted environments .
Analytical Chemistry
In analytical chemistry, Chloromethyl Propyl Carbonate is used as a standard in chromatography and mass spectrometry. It helps in determining the strength, quality, purity, and identity of chemical substances during the analysis .
Biochemistry
The compound is also significant in biochemistry research. It is used in proteomics and other biochemical studies to understand the interactions and functions of biological molecules. It aids in the exploration of biochemical pathways and the discovery of new therapeutic targets .
Industrial Processes
Chloromethyl Propyl Carbonate is applied in various industrial processes, including the synthesis of other chemicals. It is used in methods that require mild reaction conditions and environmentally friendly catalysts, contributing to the advancement of green chemistry practices .
Bioengineering
Lastly, in the field of bioengineering, Chloromethyl Propyl Carbonate is explored for its potential in creating biocompatible materials. These materials can be used in medical devices and implants, offering improved compatibility with biological tissues .
Mechanism of Action
Target of Action
Chloromethyl Propyl Carbonate (CMPC) is primarily used as an organic synthesis intermediate . It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and hepatitis B drugs .
Mode of Action
The mode of action of CMPC involves its use as a chloromethylating agent. In the presence of a catalyst such as zinc iodide, CMPC can undergo a reaction with aromatic compounds to yield chloromethyl derivatives . This process is known as chloromethylation .
Biochemical Pathways
It is known that the chloromethyl derivatives produced from the chloromethylation process can be transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
Pharmacokinetics
As an intermediate in drug synthesis, the pharmacokinetic properties of the final drug product would be more relevant to therapeutic applications .
Result of Action
The result of CMPC’s action is the production of chloromethyl derivatives, which are key intermediates in the synthesis of various pharmaceuticals . These derivatives can be further processed to produce a range of therapeutic agents, including antiviral and hepatitis B drugs .
Action Environment
The efficacy and stability of CMPC’s action can be influenced by various environmental factors. For instance, the chloromethylation process is typically carried out under mild conditions and in an inert atmosphere . Additionally, CMPC is sensitive to moisture, indicating that the reaction environment needs to be carefully controlled to prevent degradation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
chloromethyl propyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
Record name | Chloromethyl propyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Propyl Carbonate | |
CAS RN |
35273-90-6 | |
Record name | Chloromethyl propyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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